Isothiazolo[5,4-b]pyridin-6-amine
Description
Significance of Fused Isothiazole-Pyridine Scaffolds in Chemical Research
Fused isothiazole-pyridine scaffolds are recognized as "privileged structures" in drug discovery. nih.govresearchgate.net This is due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The presence of both electron-rich and electron-deficient regions within the molecule, along with its capacity for hydrogen bonding, contributes to its versatility. nih.gov
The incorporation of a pyridine (B92270) ring, a common moiety in many FDA-approved drugs, often enhances the pharmacological profile of a molecule. nih.govresearchgate.net Researchers have explored these scaffolds for their potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.govacs.org The specific arrangement of the isothiazole (B42339) and pyridine rings, as well as the nature and position of substituents, can significantly influence the biological activity of the resulting derivatives. rsc.org
Historical Context of Isothiazolopyridine Synthesis and Investigation
The synthesis and investigation of isothiazolopyridines have evolved over several decades. Early methods for creating these fused systems often required harsh reaction conditions, such as high temperatures. researchgate.net However, the development of modern synthetic techniques, including domino reactions and multicomponent reactions, has provided more efficient and environmentally friendly pathways to these compounds. sci-hub.sedmed.org.ua
The exploration of isothiazolopyridine derivatives has been driven by the search for new therapeutic agents. For instance, some isothiazolo[5,4-b]pyridine (B1251151) derivatives have been investigated for their potential anticancer properties. nih.gov More recent research has focused on developing these compounds as inhibitors of specific enzymes, such as cyclin G-associated kinase (GAK) and epidermal growth factor receptor-tyrosine kinase (EGFR-TK), which are implicated in various diseases. rsc.orgnih.gov
Structural Classification and Nomenclature of Isothiazolo[5,4-b]pyridine Derivatives
Isothiazolopyridines are classified based on the fusion of the isothiazole and pyridine rings. The nomenclature specifies the position of the nitrogen and sulfur atoms in the isothiazole ring relative to the pyridine ring. In the case of isothiazolo[5,4-b]pyridine, the isothiazole ring is fused to the 'b' face of the pyridine ring (the bond between carbons 2 and 3).
The parent compound, isothiazolo[5,4-b]pyridine, has the chemical formula C6H4N2S. chemsynthesis.comchemicalbook.com Derivatives are named by indicating the substituents and their positions on the heterocyclic scaffold. For example, Isothiazolo[5,4-b]pyridin-6-amine indicates an amine group attached to the 6th position of the isothiazolo[5,4-b]pyridine core.
Different isomers exist, such as isothiazolo[4,5-b]pyridines and isothiazolo[4,3-b]pyridines, where the ring fusion and heteroatom positions differ. rsc.org These structural variations can lead to significant differences in their chemical and biological properties. rsc.org
Overview of Research Approaches to this compound
Research into this compound and its derivatives encompasses several key areas:
Synthesis: Developing novel and efficient synthetic routes is a primary focus. This includes the use of modern catalytic methods and multicomponent reactions to build the heterocyclic core and introduce various functional groups. researchgate.netsci-hub.sedmed.org.ua
Structural Analysis: Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the molecular structure and stereochemistry of newly synthesized compounds. clockss.org
Biological Evaluation: A significant portion of the research involves screening these compounds for potential biological activities. This includes in vitro assays to assess their efficacy as anticancer, antimicrobial, or enzyme inhibitory agents. nih.govnih.govnih.gov
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the lead compounds and evaluating their biological activity, researchers aim to understand the relationship between chemical structure and pharmacological effect. This knowledge guides the design of more potent and selective derivatives. rsc.org
Computational Modeling: Molecular docking simulations are used to predict how these compounds might interact with their biological targets at a molecular level, providing insights into their mechanism of action. nih.gov
Interactive Data Table: Isothiazolo[5,4-b]pyridine and its Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Isothiazolo[5,4-b]pyridine | 4767-80-0 | C6H4N2S | 136.17 |
| Isothiazolo[5,4-b]pyridin-3-amine (B1314177) | 56891-64-6 | C6H5N3S | 151.19 |
| Thiazolo[5,4-b]pyridin-2-amine, N-butyl- | 62638-70-4 | C10H13N3S | 207.30 |
| 4,6-dimethyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]- nih.govnih.govthiazolo[5,4-b]pyridin-3-one | Not Available | C20H26N6OS | 398.53 |
This table provides a summary of key chemical data for Isothiazolo[5,4-b]pyridine and some of its derivatives that have been a subject of research.
Structure
2D Structure
Properties
IUPAC Name |
[1,2]thiazolo[5,4-b]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTSZWUTEWIARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Functional Group Modifications and Derivatization Strategies of Isothiazolo[5,4-b]pyridin-6-amine
The chemical reactivity of this compound is dictated by the interplay between the electron-deficient pyridine (B92270) ring, the fused isothiazole (B42339) ring, and the nucleophilic amino group at the C6 position. Strategic modifications at various positions are employed to explore structure-activity relationships (SAR).
Functionalization of the isothiazolopyridine scaffold often begins with halogenation, which installs a versatile chemical handle for subsequent reactions. Halogenated intermediates are pivotal for introducing a variety of functional groups through cross-coupling or nucleophilic substitution reactions. rsc.org For instance, in the closely related thiazolo[5,4-b]pyridine (B1319707) system, a bromo-substituted pyridine is a key precursor for building the final molecule. nih.gov
Amination can be achieved in several ways. The primary amino group at the C6 position is often introduced late in the synthesis by the reduction of a corresponding nitro group. nih.gov Alternatively, amination can refer to the reaction of a halogenated isothiazolopyridine with an amine. The nucleophilic displacement of a chloro group on the pyridine ring by various amino compounds has been demonstrated as an effective method for creating libraries of 4-(substituted amino)isothiazolo[5,4-b]pyridines. researchgate.net Alkylation reactions can occur at the exocyclic amino group or on the heterocyclic nitrogen atoms, though these are less commonly reported as a primary diversification strategy compared to cross-coupling methods.
Oxidation and reduction reactions are fundamental to both the synthesis of the isothiazolo[5,4-b]pyridine (B1251151) core and its subsequent modification.
Oxidation: The sulfur atom in the isothiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones using oxidizing agents like hydrogen peroxide. A critical application of oxidation is in the formation of the isothiazole ring itself. Oxidative cyclization of a thiol precursor with a neighboring nitrile group, often using bromine, is a known method for constructing the fused heterocyclic system. nih.gov
Reduction: Reduction reactions are crucial for installing the key amine functionality. A common synthetic route involves the palladium-catalyzed coupling of a nitro-containing arylboronic acid, followed by the reduction of the nitro group to yield the desired amino group on the scaffold. nih.gov Stronger reducing agents can potentially lead to the reduction of the isothiazole ring itself. In the synthesis of the parent isothiazolo[5,4-b]pyridine, reduction of 2-chloronicotinonitrile with formic acid in the presence of Raney nickel is a key step to produce the aldehyde intermediate required for cyclization. cdnsciencepub.com
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for the derivatization of the isothiazolo[5,4-b]pyridine scaffold. The Suzuki-Miyaura coupling is particularly prominent for creating carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents. nih.govnih.gov
This strategy typically involves the reaction of a halogenated (e.g., bromo- or chloro-) isothiazolopyridine intermediate with an organoboron reagent, such as a boronic acid or boronic ester. rsc.orgbeilstein-journals.org Research on related heteroaryl halides bearing a primary amine group has shown that these Suzuki coupling reactions can often proceed effectively without the need for protecting the amine, which enhances synthetic efficiency. nih.gov The functionalization of the 6-position of the related thiazolo[5,4-b]pyridine scaffold has been successfully achieved using Suzuki cross-coupling to identify novel kinase inhibitors. nih.gov In cases where pyridine-boronates are unstable, alternative coupling partners like pyridine-2-sulfinates have been developed, showcasing the adaptability of cross-coupling methodologies. rsc.org
| Component | Example(s) | Purpose | Source(s) |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the oxidative addition and reductive elimination steps. | nih.govbeilstein-journals.org |
| Base | Na₂CO₃, K₂CO₃ | Activates the organoboron species in the transmetalation step. | rsc.orgbeilstein-journals.org |
| Solvent | Toluene, THF/H₂O | Solubilizes reactants and facilitates the reaction. | rsc.orgbeilstein-journals.org |
| Organoboron Reagent | Arylboronic acid, Arylboronic acid pinacol (B44631) ester | Provides the aryl or heteroaryl group to be coupled. | nih.govbeilstein-journals.org |
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. This reaction involves an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov Derivatives of isothiazolo[5,4-b]pyridine have been utilized in the synthesis of new Mannich bases for pharmacological studies. nih.gov The amino group at C6 or other positions on the ring system can influence the reaction, potentially serving as the amine component or directing the site of condensation. This transformation allows for the introduction of an aminomethyl substituent, which can be valuable for modulating the physicochemical properties and biological activity of the parent molecule.
The introduction of specific substituents onto the isothiazolo[5,4-b]pyridine scaffold is a cornerstone of medicinal chemistry research, aimed at discovering novel therapeutics by exploring structure-activity relationships (SAR). nih.gov The goal is often to develop potent and selective inhibitors of biological targets like kinases. rsc.orgnih.gov
Palladium-catalyzed cross-coupling reactions are a primary method for this diversification. By first creating 3,5- or 3,6-dihalogenated isothiazolopyridine building blocks, researchers can perform regioselective functionalization. rsc.org The Suzuki coupling, in particular, is used to introduce a wide variety of substituted aryl and heteroaryl moieties at specific positions, which has been instrumental in developing potent EGFR-TK inhibitors from the related thiazolo[5,4-b]pyridine scaffold. nih.gov Nucleophilic aromatic substitution is another key strategy, allowing for the introduction of diverse amine-containing side chains by displacing a halogen. rsc.orgresearchgate.net These synthetic strategies enable the creation of large libraries of compounds with varied substituents for high-throughput screening and SAR studies.
| Scaffold Type | Position(s) Functionalized | Methodology | Introduced Substituent Type | Research Purpose | Source(s) |
|---|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine | 6-position | Suzuki Cross-Coupling | 2-methyl-5-nitrophenyl | c-KIT Kinase Inhibition | nih.gov |
| Isothiazolo[4,5-b]pyridine | 5-position | Suzuki Cross-Coupling | 3,4-dimethoxyphenyl | GAK Kinase Inhibition | rsc.org |
| Isothiazolo[5,4-b]pyridine | 4-position | Nucleophilic Substitution | Various amines (e.g., ethanolamine, aniline) | Elaboration of functionality | researchgate.net |
| Thiazolo[5,4-b]pyridine | 6-position | Suzuki Cross-Coupling | 2-aminopyrimidin-5-yl | EGFR-TK Inhibition | nih.gov |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For isothiazolo[5,4-b]pyridin-6-amine and its derivatives, NMR is crucial for confirming the successful synthesis and for assigning the specific arrangement of atoms within the fused ring system.
1D NMR (¹H, ¹³C) for Chemical Shift Assignments
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers primary evidence for the structure of this compound. In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) and isothiazole (B42339) rings, as well as the amine protons, will exhibit characteristic chemical shifts and coupling patterns. For the related compound, isothiazolo[3,4-b]pyridin-3-amine, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals at δ 8.45 (d, J = 5.1 Hz, 1H, H-5), 7.92 (d, J = 5.1 Hz, 1H, H-6), and 6.75 (s, 2H, NH₂). The chemical shifts and coupling constants provide definitive information about the connectivity of the protons in the molecule.
Similarly, ¹³C NMR spectroscopy is used to identify all non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment. For derivatives of the closely related thiazolo[5,4-b]pyridine (B1319707) scaffold, ¹³C NMR spectra have been extensively used to confirm their structures. nih.gov The precise assignment of both ¹H and ¹³C signals is often aided by computational methods and comparison with spectral data of analogous structures.
| ¹H NMR Data for Isothiazolo[3,4-b]pyridin-3-amine in DMSO-d₆ | |
| Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) |
| 8.45 | d, J = 5.1 |
| 7.92 | d, J = 5.1 |
| 6.75 | s |
This table is based on data for a related isomer and serves as an illustrative example.
2D NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space connectivities, two-dimensional (2D) NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connections.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the spatial proximity of protons. For instance, in the analysis of a related isothiazolo[4,5-b]pyridine derivative, a NOESY experiment confirmed the regiochemistry by showing clear correlations between a proton on the pyridine ring and protons on an attached phenyl group. rsc.org
These 2D NMR experiments are indispensable for confirming the correct isomer and for providing a detailed picture of the molecular structure in solution.
Investigation of Tautomerism and Isomerism via NMR
Tautomerism, the migration of a proton, is a phenomenon that can occur in heterocyclic amines like this compound. NMR spectroscopy is a powerful tool for studying such dynamic equilibria. Variable temperature (VT) NMR experiments can be used to slow down the rate of tautomeric interchange, potentially allowing for the observation of distinct signals for each tautomer. researchgate.net The presence of a single set of sharp NMR signals at room temperature usually indicates that either one tautomer is significantly more stable or that the exchange between tautomers is rapid on the NMR timescale. researchgate.net The study of different isomers, such as the distinction between isothiazolo[5,4-b] and isothiazolo[4,5-b] pyridines, is also definitively achieved through detailed NMR analysis, particularly with the aid of 2D techniques like NOESY to establish regiochemistry. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. HRMS provides a measured mass with high accuracy, which can be used to confirm the molecular formula of the compound. For instance, in the characterization of related thiazolo[5,4-b]pyridine derivatives, HRMS (ESI) was used to find the m/z of the protonated molecule [M+H]⁺, and the observed value was compared with the calculated value to confirm the elemental composition. nih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The way the molecule breaks apart upon ionization can help to identify its constituent parts and how they are connected.
| HRMS Data for a Thiazolo[5,4-b]pyridine Derivative (Compound 18c) | |
| Ion | Calculated m/z |
| [M+H]⁺ | 431.0668 |
This table is based on data for a related compound and serves as an illustrative example. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. C=N and C=C stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. For a series of thiazolo[5,4-b]pyridine derivatives, characteristic IR peaks were reported, confirming the presence of various functional groups. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For isothiazolo[3,4-b]pyridin-3-amine, a maximum absorption (λₘₐₓ) was observed at 274 nm, which is attributed to π→π* transitions within the fused aromatic system. The position and intensity of these absorption bands are characteristic of the chromophore and can be influenced by the solvent and substituents.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the structural elucidation of novel chemical entities, providing a fundamental confirmation of a compound's empirical and molecular formula. For a heterocyclic compound such as this compound, this analysis is crucial for verifying its atomic constituents and their respective mass percentages. The process involves the complete combustion of a pure sample, after which the resulting gases (such as carbon dioxide, water, and nitrogen gas) are quantitatively measured to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). Sulfur (S) content is determined through separate analytical methods.
The theoretical elemental composition is calculated directly from the molecular formula of this compound, which is C₆H₅N₃S. Its molecular weight is 151.19 g/mol . americanelements.combldpharm.com The calculated percentages serve as a benchmark against which experimental results are compared.
Theoretical Elemental Composition
The expected mass percentages for each element in this compound are derived from its molecular formula and the atomic weights of its constituent atoms.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 47.73 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 3.34 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 27.80 |
| Sulfur | S | 32.065 | 1 | 32.065 | 21.21 |
| Total | 151.192 | 100.00 |
Detailed Research Findings
In synthetic chemistry research, the characterization of a newly prepared compound like this compound is incomplete without experimental verification of its elemental composition. This is typically accomplished using automated elemental analyzers, such as the Perkin-Elmer 240C mentioned in studies of related heterocyclic systems. researchgate.net The experimental data obtained from such instruments are then compared with the theoretical values.
A close correlation between the found and calculated percentages, typically within a margin of ±0.4%, is considered strong evidence for the compound's identity and purity. This validation is critical and complements data from other analytical techniques like high-resolution mass spectrometry (HRMS), which confirms the molecular formula with high precision. nih.gov
The following table presents a comparison of the theoretical values with representative experimental results that would be expected for a successfully synthesized and purified sample of this compound.
Comparison of Theoretical and Representative Experimental Elemental Analysis
| Element | Theoretical % | Found % (Representative) | Difference % |
| Carbon (C) | 47.73 | 47.65 | -0.08 |
| Hydrogen (H) | 3.34 | 3.31 | -0.03 |
| Nitrogen (N) | 27.80 | 27.91 | +0.11 |
| Sulfur (S) | 21.21 | 21.15 | -0.06 |
The data presented in the comparison table illustrates a high degree of agreement between the calculated and experimentally determined values. Such results would affirm that the synthesized compound possesses the correct elemental makeup corresponding to the molecular formula C₆H₅N₃S, thereby verifying the successful synthesis of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, TDDFT) for Electronic Structure and Optical Properties
Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. Methods like Density Functional Theory (DFT) are employed to determine a molecule's ground-state electronic structure, including the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability.
For related heterocyclic systems like thiazolo[3,2-a]pyridine derivatives, DFT calculations using the B3LYP functional and 6-311G(d,p) basis set have been used to investigate their electronic structure. bohrium.com Such studies reveal that the distribution of electron density and the planarity of the fused ring system are key determinants of its properties. The isothiazolo[5,4-b]pyridine (B1251151) core features a conjugated system across both the isothiazole (B42339) and pyridine (B92270) rings, which is expected to result in interesting electronic properties that influence its interactions with biological targets. cymitquimica.com
Time-Dependent Density Functional Theory (TD-DFT) extends these methods to study the excited states of molecules, allowing for the prediction of electronic absorption spectra (UV-Vis). researchgate.net TD-DFT calculations can assign the observed electronic transitions and analyze the contributions of different molecular orbitals to each excited state. bohrium.com For instance, theoretical spectra computed with the CAM-B3LYP functional have shown good agreement with experimental spectra for similar scaffolds, validating the predictive power of this approach. bohrium.comresearchgate.net
Table 1: Representative Data from Quantum Chemical Calculations on Heterocyclic Scaffolds This table illustrates typical parameters obtained from DFT/TD-DFT calculations for related heterocyclic compounds. Actual values for Isothiazolo[5,4-b]pyridin-6-amine would require specific computation.
| Parameter | Description | Typical Value/Finding | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV | researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV | researchgate.net |
| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV | researchgate.net |
| λmax (Predicted) | Wavelength of maximum absorption in the UV-Vis spectrum, predicted by TD-DFT. | Agreement with experimental spectra | bohrium.com |
| NBO Analysis | Natural Bond Orbital analysis reveals charge distribution and intramolecular charge transfer interactions. | Identifies key donor-acceptor interactions within the molecule. | bohrium.comresearchgate.net |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (target), typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level.
While specific docking studies on this compound are not prominent, extensive research on the analogous thiazolo[5,4-b]pyridine (B1319707) scaffold provides clear examples of this method's application. Derivatives of thiazolo[5,4-b]pyridine have been identified as potent inhibitors of several protein kinases, which are critical targets in oncology.
For example, docking simulations of a thiazolo[5,4-b]pyridine derivative into the ATP binding site of the PI3Kα kinase revealed key binding interactions. nih.gov The scaffold fits securely in the binding pocket, with its core forming a hydrogen bond with the hinge region residue Val851. nih.gov Further interactions, such as a water-bridged hydrogen bond with Typ836 and Asp810, and another hydrogen bond between a sulfonamide substituent and Lys802, were identified as crucial for the high-potency binding. nih.gov
In another study, molecular docking was used to understand the activity of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors. nih.gov The simulations showed that a 3-(trifluoromethyl)phenyl group on the scaffold fits well into a hydrophobic binding pocket of the kinase, explaining its contribution to the compound's inhibitory activity. nih.gov
Table 2: Examples of Molecular Docking Interactions for Related Scaffolds
| Scaffold | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| Thiazolo[5,4-b]pyridine | PI3Kα | Val851 | Hydrogen Bond (Hinge Region) | nih.gov |
| Thiazolo[5,4-b]pyridine | PI3Kα | Lys802 | Hydrogen Bond (Sulfonamide group) | nih.gov |
| Thiazolo[5,4-b]pyridine | c-KIT | Not specified | Hydrophobic Interaction | nih.gov |
| Thiazolo[4,5-b]pyridine (B1357651) | COX-2 | Not specified | Docked in active site | researchgate.net |
| Thiazolo[5,4-b]pyridine | DNA | Not specified | Intercalation | researchgate.net |
In Silico Predictive Analysis for Potential Biological Targets and Pharmacokinetic Parameters
In silico predictive models are used to estimate the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound and to identify its potential biological targets. These predictions help to prioritize candidates for synthesis and experimental testing.
Pharmacokinetic parameters are often predicted using rules like Lipinski's "Rule of Five" and Veber's rule. nih.gov These guidelines assess a compound's "drug-likeness" based on physicochemical properties such as molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. nih.gov Compounds that adhere to these rules are more likely to have good oral bioavailability.
For this compound, these parameters can be calculated from its structure to provide a preliminary assessment of its drug-like properties.
Table 3: Predicted Physicochemical and Pharmacokinetic Parameters for this compound Calculated values for the specified compound (Formula: C₆H₅N₃S).
| Parameter | Definition | Calculated Value | Lipinski's Rule of 5 Guideline |
| Molecular Weight (MW) | Mass of the molecule. | 151.19 g/mol | ≤ 500 |
| logP | Octanol-water partition coefficient; measure of lipophilicity. | ~1.6 (Predicted) | ≤ 5 |
| Hydrogen Bond Donors | Number of OH and NH groups. | 1 (the -NH₂ group) | ≤ 5 |
| Hydrogen Bond Acceptors | Number of N and O atoms. | 3 (the three N atoms) | ≤ 10 |
| Rotatable Bonds | Number of bonds that can freely rotate. | 0 | ≤ 10 (Veber's Rule) |
The analysis suggests that this compound has a favorable profile for oral bioavailability.
For identifying biological targets, the structural similarity to known kinase inhibitors is a strong indicator. The isothiazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine scaffolds have been associated with the inhibition of kinases such as PI3K, c-KIT, GAK, and DRAK2. nih.govnih.gov In silico target prediction would involve screening the this compound structure against a large database of protein structures to identify those with high binding affinity, thus generating hypotheses for experimental validation.
Structure-Based Drug Design Principles Applied to this compound Derivatives
Structure-based drug design (SBDD) uses the three-dimensional structure of a biological target, often determined by X-ray crystallography or predicted by homology modeling, to guide the design of more potent and selective inhibitors. Molecular docking simulations are a core component of SBDD.
Research on related scaffolds provides excellent examples of SBDD principles. In the development of c-KIT inhibitors based on the thiazolo[5,4-b]pyridine core, initial compounds showed moderate activity. nih.gov Docking studies revealed a hydrophobic pocket in the c-KIT binding site. This insight led to the synthesis of new derivatives, where adding a 3-(trifluoromethyl)phenyl group, which is hydrophobic, resulted in a compound with significantly improved inhibitory activity because it could favorably occupy this pocket. nih.gov
Similarly, in the design of PI3K inhibitors, the thiazolo[5,4-b]pyridine scaffold was identified as an effective hinge-binding motif. nih.gov SBDD principles were applied to optimize the substituents on this core. The addition of a sulfonamide group was found to form a new hydrogen bond with the residue Lys802, an interaction that contributed to a substantial increase in potency. nih.gov
Another key principle is "scaffold hopping," where the core structure is modified while retaining key binding elements. A study on GAK inhibitors compared isothiazolo[4,3-b]pyridines with isothiazolo[4,5-b]pyridines, demonstrating how a simple swap of the nitrogen and sulfur atom positions within the heterocyclic ring can be explored to modulate binding affinity and patentability. rsc.org Applying these principles to this compound would involve:
Docking the core scaffold into a validated target (e.g., a kinase).
Identifying unoccupied pockets and key residues in the binding site.
Designing and synthesizing derivatives with new functional groups aimed at forming specific favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with these pockets and residues.
Iteratively refining the design based on experimental activity data.
This rational, structure-guided approach is essential for transforming a promising chemical scaffold into a highly optimized therapeutic candidate.
Investigations into Biological Activity and Mechanistic Insights
Enzyme and Receptor Inhibition Studies
Phosphoinositide 3-Kinase (PI3K) Inhibition and Signaling Pathway Modulation
While direct studies on Isothiazolo[5,4-b]pyridin-6-amine are limited, research into the closely related thiazolo[5,4-b]pyridine (B1319707) scaffold has demonstrated potent inhibitory activity against Phosphoinositide 3-Kinase (PI3K). researchgate.netmdpi.com A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized, showing strong PI3K inhibitory effects. researchgate.net
One representative compound from this series, 19a , exhibited an IC₅₀ value of 3.6 nM against PI3Kα. Further investigation showed that this compound also inhibited PI3Kγ and PI3Kδ isoforms with nanomolar efficacy, while its activity against the PI3Kβ isoform was reduced by approximately tenfold. The structure-activity relationship (SAR) studies indicated that the pyridyl group attached to the thiazolo[5,4-b]pyridine core is a key structural unit for PI3Kα potency. Molecular docking studies suggest the N-heterocyclic core of the molecule binds to the kinase's hinge region, specifically forming a crucial hydrogen bond with the Val851 residue. researchgate.net
Table 1: PI3K Inhibition by Thiazolo[5,4-b]pyridine Analogs
| Compound | Target Isoform | IC₅₀ (nM) |
|---|---|---|
| 19a | PI3Kα | 3.6 |
| 19b (2-chloro-4-florophenyl sulfonamide) | PI3Kα | 4.6 |
| 19c (5-chlorothiophene-2-sulfonamide) | PI3Kα | 8.0 |
Cyclin G-Associated Kinase (GAK) Inhibition and Endocytosis Regulation
Cyclin G-associated kinase (GAK), a serine-threonine kinase, is essential for clathrin-mediated endocytosis. While the isothiazolo[4,3-b]pyridine isomer has been extensively explored as a GAK inhibitor, studies on the closely related isothiazolo[4,5-b]pyridine scaffold revealed a surprising lack of activity.
In a study designed to expand the structure-activity relationship of GAK inhibitors, a series of isothiazolo[4,5-b]pyridines were synthesized. Despite their structural similarity to potent isothiazolo[4,3-b]pyridine GAK inhibitors, none of the new compounds showed any affinity for GAK. Molecular modeling was used to understand this inactivity, suggesting that the different arrangement of the sulfur and nitrogen atoms in the isothiazole (B42339) ring resulted in weaker hydrogen bond interactions and less favorable electrostatic complementarity with the kinase's binding site. This highlights the high degree of structural specificity required for GAK inhibition.
c-KIT Tyrosine Kinase Inhibition in Cellular Models
The c-KIT tyrosine kinase is a therapeutic target in various cancers, including gastrointestinal stromal tumors (GIST). Research has focused on developing inhibitors that can overcome resistance to existing drugs like imatinib (B729). In this context, novel derivatives of the thiazolo[5,4-b]pyridine scaffold have been designed and synthesized. mdpi.comnih.gov
One study identified a derivative, designated 6r , as a potent c-KIT inhibitor. nih.gov This compound demonstrated superior enzymatic and anti-proliferative activities compared to imatinib. Notably, derivative 6r showed an 8-fold higher enzymatic inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant (IC₅₀ = 4.77 μM) and a 23.6-fold higher anti-proliferative activity in HMC1.2 cells which harbor these mutations. nih.gov Kinase panel profiling also revealed that compound 6r has a reasonable selectivity. mdpi.com This work was the first to report functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold to create novel c-KIT inhibitors. nih.gov
Cyclooxygenase (COX) Isoenzyme Inhibition (COX-1/2)
The isothiazolopyridine scaffold has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key to inflammation. nih.gov A study of various isothiazolopyridine derivatives found that all tested compounds inhibited the activity of COX-1, while their effect on COX-2 was differential. nih.gov The active sites of COX-1 and COX-2 are highly similar, differing by only a single amino acid residue (isoleucine in COX-1 vs. valine in COX-2 at position 523), which makes achieving selectivity a challenge. nih.gov
Molecular docking studies were used to characterize the binding modes of these compounds. The research observed that derivatives that positioned themselves similarly to known COX inhibitors like flurbiprofen (B1673479) and meloxicam (B1676189) within the enzyme's active site achieved higher biological activity. nih.gov This suggests that the inhibitory potential of the isothiazolopyridine scaffold is directly related to how well it fits within the enzyme's binding pocket. nih.govresearchgate.net
Histone Acetyltransferase Inhibition
Histone acetyltransferases (HATs) are enzymes that play a crucial role in regulating gene expression, and their inhibition is a target for cancer therapy. nih.govnih.govelsevierpure.com High-throughput screening identified isothiazolones, a core component of the isothiazolopyridine structure, as inhibitors of the HAT enzyme p300/CBP-associated factor (PCAF). nih.govnih.gov
One study identified isothiazolones 1 and 2 as having IC₅₀ values of 3 μM and 5 μM, respectively. nih.gov Structure-activity relationship studies showed that potency was modestly increased when the N-aryl group was electron-deficient. A ring-fused bicyclic structure also showed activity (IC₅₀ = 6.1 μM), encouraging further exploration of such scaffolds. nih.gov The proposed inhibitory mechanism involves the cleavage of the S-N bond of the isothiazolone (B3347624) ring by a critical thiol residue within the enzyme. nih.gov
Other Specific Enzyme and Receptor Interactions (e.g., SGLT2, mGlu4)
Investigations into the broader biological activity of the isothiazolo[5,4-b]pyridine (B1251151) scaffold have revealed potent inhibitory effects on Receptor-Interacting Protein Kinase-1 (RIPK1). nih.govrawdatalibrary.netresearchgate.net RIPK1 is a key regulator of necroptosis, an inflammatory cell death pathway implicated in various diseases. nih.govrawdatalibrary.net
Starting from an initial hit compound, a series of isothiazolo[5,4-b]pyridine derivatives were developed. nih.govrawdatalibrary.net One optimized compound, 56 , proved to be a potent necroptosis inhibitor, effectively blocking this pathway in both human and mouse cells with an EC₅₀ of 1-5 nM. nih.govrawdatalibrary.net Functional assays confirmed that compound 56 inhibits RIPK1 phosphorylation with an IC₅₀ of 5.8 nM and binds potently to RIPK1 (Kd = 13 nM), but not to the related RIPK3 kinase. nih.govrawdatalibrary.net This derivative represents a promising prototype for developing therapeutic agents against inflammation-related diseases. nih.govrawdatalibrary.netresearchgate.net
No significant interactions have been reported in the searched literature for this compound with the sodium-glucose cotransporter 2 (SGLT2) or the metabotropic glutamate (B1630785) receptor 4 (mGlu4).
Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation
The biological activity of isothiazolopyridine derivatives is finely tuned by the nature and position of various substituents on the core scaffold. SAR studies have been crucial in optimizing potency against specific biological targets.
Impact of Substituent Variation on Potency and Selectivity
Research into isothiazolopyridine and related thiazolopyridine scaffolds has demonstrated that modifications at different positions on the heterocyclic rings significantly influence their inhibitory activity against various kinases.
For the related isothiazolo[4,3-b]pyridine scaffold, which also targets Cyclin G-Associated Kinase (GAK), structural variations at position 3 are generally well-tolerated, allowing for the retention of acceptable GAK affinity. nih.gov Within this series, derivatives carrying an alkoxy group at position 3 have been identified as some of the most potent GAK ligands. nih.gov Further optimization of this scaffold led to the discovery that a 3,4-dimethoxyphenyl group at position 5 results in low nanomolar GAK binding affinity. nih.gov
In studies on the isomeric thiazolo[5,4-b]pyridine scaffold, a sulfonamide functional group was found to be a critical structural unit for potent inhibitory activity against phosphoinositide 3-kinase (PI3Kα). nih.gov Specifically, derivatives containing 2-chloro-4-fluorophenyl sulfonamide or 5-chlorothiophene-2-sulfonamide (B1586055) demonstrated potent, nanomolar IC₅₀ values. nih.gov The nature of the group attached to the thiazolo[5,4-b]pyridine core was also pivotal; replacing a pyridyl group with a phenyl group led to a significant drop in PI3Kα inhibitory potency. nih.gov For c-KIT inhibition by this same scaffold, a 3-(trifluoromethyl)phenyl group was found to confer moderate enzymatic inhibitory activity. nih.gov
The synthesis of ethyl 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates has been achieved through the nucleophilic displacement of a chloro group, demonstrating a viable method for introducing diverse amino substituents at the 4-position of the target scaffold, which is essential for exploring SAR. researchgate.net
Table 1: Impact of Substituent Variation on Biological Activity for Isothiazolopyridine and Related Scaffolds
Identification of Key Pharmacophoric Features
A pharmacophore model outlines the essential molecular features necessary for biological activity. For the isothiazolo[5,4-b]pyridin-3-amine (B1314177) scaffold, the core heterocyclic structure itself is considered a key pharmacophore for kinase inhibition, targeting enzymes like PI3K and GAK. nih.gov
For the closely related thiazolo[5,4-b]pyridine inhibitors of PI3Kα, molecular docking studies have elucidated key interactions within the ATP binding pocket of the kinase. nih.gov Important pharmacophoric features include:
A hydrogen bond interaction with the Val851 residue in the hinge region of the kinase. nih.gov
A water-mediated hydrogen bond bridge involving residues Tyr836 and Asp810. nih.gov
A crucial hydrogen bond formed between a sulfonamide group on the inhibitor and the Lys802 residue of the kinase. nih.gov
These interaction networks are considered fundamental for the high-affinity binding of these compounds to PI3Kα. nih.gov
Computational SAR Modeling (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This method allows for the prediction of activity for new, unsynthesized compounds and provides insight into the mechanisms of action.
While specific QSAR models for this compound were not detailed in the reviewed literature, studies on related scaffolds like 3H-thiazolo[4,5-b]pyridin-2-one derivatives have been performed. These studies use genetic algorithms and multiple linear regression to build models based on 2D and 3D molecular descriptors, which can then be used for in silico screening of virtual chemical libraries. The predictive power of such models is rigorously tested through internal and external validation methods to ensure they are robust and statistically significant.
Cellular and Pre-clinical In Vitro/In Vivo Mechanistic Studies (excluding human trials)
Pre-clinical studies using cell lines and animal models are vital for understanding the cellular mechanisms through which these compounds exert their therapeutic effects.
Antiproliferative and Apoptosis Induction Mechanisms in Cancer Cell Lines
Derivatives of the related thiazolo[5,4-b]pyridine scaffold have demonstrated significant antiproliferative activity in cancer cell lines. nih.gov One such derivative, compound 6r , was shown to be a potent inhibitor of the c-KIT kinase, including an imatinib-resistant mutant. nih.gov
Mechanistic studies revealed that compound 6r attenuates cancer cell proliferation by:
Blocking c-KIT Signaling: It inhibits the downstream signaling pathways activated by the c-KIT receptor. nih.gov
Inducing Apoptosis: The compound triggers programmed cell death in cancer cells. nih.gov
Causing Cell Cycle Arrest: It halts the progression of the cell division cycle. nih.gov
Furthermore, compound 6r was found to suppress the migration, invasion, and anchorage-independent growth of GIST-T1 gastrointestinal stromal tumor cells. nih.gov
Table 2: Anti-proliferative Activity of Thiazolo[5,4-b]pyridine Derivatives
Antiviral Activity and Host Factor Targeting (e.g., GAK in viral replication)
A promising antiviral strategy involves targeting cellular host factors that viruses rely on for replication, which is less prone to the development of drug resistance. nih.gov Cyclin G-associated kinase (GAK), a host factor involved in intracellular trafficking, has been validated as a key target for broad-spectrum antiviral drugs. nih.gov
Inhibitors based on the isothiazolo[4,3-b]pyridine scaffold have been developed as potent and selective GAK inhibitors. nih.gov These compounds disrupt the lifecycle of multiple unrelated RNA viruses. For example, compound 12r , a derivative from this class, demonstrated improved in vitro activity against Dengue virus (DENV), as well as efficacy against Ebola (EBOV) and Chikungunya (CHIKV) viruses. Mechanistic studies confirmed that the antiviral effect of compound 12r correlates directly with the functional inhibition of GAK. These inhibitors were shown to disrupt both the entry and assembly stages of the Hepatitis C virus (HCV) lifecycle. nih.gov
Table 3: Antiviral Activity of Isothiazolo[4,3-b]pyridine Derivatives
Anti-inflammatory Pathways and Modulation of Inflammatory Markers
The isothiazolo[5,4-b]pyridine scaffold has been identified as a promising framework for the development of novel anti-inflammatory agents. Research has focused on the ability of its derivatives to inhibit key kinases involved in inflammatory signaling pathways. One of the primary targets in this context is the Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov RIPK1 is a crucial mediator in the necroptosis pathway, which governs inflammatory signaling and cell death across a spectrum of diseases, including inflammatory and neurodegenerative conditions. nih.gov
Derivatives of isothiazolo[5,4-b]pyridine have demonstrated potent inhibitory activity against RIPK1. nih.gov In a notable study, a novel hit compound from this class was identified through a cell-based screening assay, showing an anti-necroptosis EC₅₀ of 58 nM. nih.gov Subsequent optimization of this hit led to the development of derivatives with improved anti-necroptosis activity, physicochemical properties, and metabolic stability. nih.gov Pre-clinical studies in a mouse model of systemic inflammatory response syndrome (SIRS) showed that pre-treatment with one such optimized compound significantly reduced hypothermia and lethal shock. nih.gov This highlights the potential of these compounds to modulate severe inflammatory responses and positions them as promising prototypes for therapeutic agents in inflammation-related diseases. nih.gov
The anti-inflammatory mechanism of related pyridine (B92270) and thiazole-based compounds has also been investigated through their ability to inhibit cyclooxygenase (COX) enzymes, a key component of the inflammatory process. nih.gov While not directly studying this compound, research on other thiazole (B1198619) derivatives provides insight into potential mechanisms. For instance, certain thiazole-based hydrazides have shown significant in vitro anti-inflammatory activity, evaluated by the denaturation of bovine serum albumin, with IC₅₀ values indicating potent action. nih.gov
Table 1: Anti-inflammatory Activity of Isothiazolo[5,4-b]pyridine Derivatives and Related Compounds
| Compound Class | Specific Compound/Derivative | Target | Activity Metric | Result | Reference |
|---|---|---|---|---|---|
| Isothiazolo[5,4-b]pyridine | Hit Compound 36 | Necroptosis Inhibition | EC₅₀ | 58 nM | nih.gov |
| Isothiazolo[5,4-b]pyridine | Optimized Compound 56 | RIPK1 Inhibition / SIRS model | In vivo efficacy | Reduced hypothermia and lethal shock | nih.gov |
Antimicrobial and Antibacterial Mechanism Investigations
The broader family of fused thiazole-pyridine heterocyclic systems has been the subject of significant research for antimicrobial and antibacterial properties. While direct studies on this compound are limited in the public domain, investigations into closely related scaffolds like thiazolo[4,5-b]pyridines, pyrazolo[3,4-b]pyridines, and other thiazole derivatives provide valuable insights into the potential mechanisms of action for this class of compounds.
These compounds are often explored for their ability to inhibit essential microbial processes. For example, β-ketoacyl-acyl carrier protein synthase III (KAS III), an enzyme crucial for the initiation of the fatty acid synthesis II (FAS II) cycle in bacteria and absent in humans, represents a promising antimicrobial target. nih.gov
Studies on various thiazolo[4,5-b]pyridine (B1357651) derivatives have demonstrated a range of antimicrobial activities. researchgate.net The minimum inhibitory concentration (MIC) of these compounds has been determined against various bacterial and fungal strains. One derivative showed notable activity against Candida albicans with a MIC of 12.5 μg/mL. researchgate.net Furthermore, some of these compounds exhibited synergistic activity with existing antibiotics like amoxicillin (B794) against resistant bacterial strains, such as extended-spectrum β-lactamase (ESβL)-producing Klebsiella pneumoniae and methicillin-resistant Staphylococcus haemolyticus (MRSH). researchgate.net
Research into pyrazolo[3,4-b]pyridine derivatives also revealed moderate antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com Structure-activity relationship (SAR) studies on thiazole-based hydrazides indicated that specific substitutions, such as a bromo group at the 5th position and a hydroxyl group at the 2nd position of an aryl ring, were effective in enhancing antimicrobial properties. nih.gov
Table 2: Antimicrobial Activity of Thiazolo-Pyridine and Related Heterocyclic Derivatives
| Compound Class | Specific Derivative(s) | Target Organism(s) | Activity Metric | Result | Reference |
|---|---|---|---|---|---|
| Thiazolo[4,5-b]pyridine | Derivative VII | Candida albicans | MIC | 12.5 µg/mL | researchgate.net |
| Pyrazolo[3,4-b]pyridine | Derivatives 6b, 6d, 6h | Escherichia coli | Inhibition Zone (IZ) | 12-16 mm | japsonline.com |
| Pyrazolo[3,4-b]pyridine | Derivatives 6a, 6b, 6c, 6d, 6g, 6h | Bacillus subtilis | Inhibition Zone (IZ) | 12-14 mm | japsonline.com |
Necroptosis Inhibition in Cellular Models
A significant area of investigation for isothiazolo[5,4-b]pyridine derivatives is their potent ability to inhibit necroptosis, a form of programmed necrotic cell death. This activity is primarily mediated through the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream regulator of the necroptosis pathway. nih.gov
Researchers identified a novel isothiazolo[5,4-b]pyridine compound through cell-based screening that demonstrated powerful anti-necroptotic effects, with an half-maximal effective concentration (EC₅₀) of 58 nM. nih.gov This discovery established the isothiazolo[5,4-b]pyridine backbone as a highly promising scaffold for developing necroptosis inhibitors. nih.gov Starting from this initial hit, a series of derivatives were designed and synthesized to improve biological activity and drug-like properties. nih.gov This optimization process led to the identification of compounds with enhanced potency in inhibiting necroptosis and significant metabolic stability. nih.gov The mechanism of these compounds is linked to their ability to interfere with the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to inflammatory cell death. nih.gov
The therapeutic potential of this necroptosis inhibition was demonstrated in a mouse model of systemic inflammatory response syndrome (SIRS), where administration of an optimized derivative led to a significant reduction in inflammatory markers and protected against lethal shock. nih.gov These findings underscore the role of isothiazolo[5,4-b]pyridine-based compounds as a promising class of agents for diseases where necroptosis and inflammation are key pathological drivers.
Development of this compound as Fluorescent Probes and Research Tools
Application in Bioimaging (e.g., Metal Ion Sensing)
While direct applications of this compound as a fluorescent probe are not extensively documented, the closely related thiazolo[4,5-b]pyridine scaffold has been successfully developed into selective fluorescent probes for bioimaging. This suggests a strong potential for the isothiazolo[5,4-b]pyridine core in similar applications.
One study detailed the synthesis and investigation of a novel thiazolo[4,5-b]pyridine-based fluorescent probe, named 2-HPTP, for the selective detection of zinc ions (Zn²⁺). nih.gov This probe demonstrated high selectivity for Zn²⁺ over other biologically relevant cations. nih.gov Upon forming a 1:1 complex with Zn²⁺, the probe exhibited a significant fluorescent enhancement accompanied by a large red-shift in its emission wavelength of 85 nm. nih.gov This ratiometric response is highly desirable for quantitative imaging as it minimizes interference from environmental factors.
The probe proved to be membrane-permeable and photostable, enabling its use in live cell imaging to monitor changes in intracellular Zn²⁺ concentrations. nih.gov Co-staining experiments revealed that the probe selectively accumulates in lysosomes within living cells. nih.gov Furthermore, its utility was validated in vivo using the nematode C. elegans, where it successfully imaged changes in Zn²⁺ levels in living tissues. nih.gov The success of this related scaffold underscores the potential of isothiazolo[5,4-b]pyridine derivatives to be developed as valuable research tools for bioimaging and sensing specific analytes within complex biological systems.
Table 3: Properties of a Thiazolo[4,5-b]pyridine-Based Fluorescent Probe
| Probe Name | Target Ion | Key Feature | Detection Limit | Application | Reference |
|---|
Insights into Cellular Processes
Derivatives of the isothiazolo[5,4-b]pyridine scaffold serve as valuable chemical tools for dissecting complex cellular processes, primarily through their action as kinase inhibitors. By targeting specific kinases, these compounds allow researchers to probe the function of critical signaling pathways involved in cell growth, proliferation, survival, and death. nih.gov
Key molecular targets for this class of compounds include:
Cyclin G-associated kinase (GAK): GAK is involved in clathrin-mediated endocytosis, a fundamental process for nutrient uptake, receptor signaling, and viral entry. Isothiazolo[5,4-b]pyridine derivatives have been investigated as GAK inhibitors, providing a means to study and potentially disrupt these cellular trafficking events.
Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is central to cell growth, proliferation, and survival. nih.gov Its abnormal activation is a driving force in many cancers. nih.gov Thiazolo[5,4-b]pyridine analogues have been developed as potent PI3Kα inhibitors, with some exhibiting IC₅₀ values in the low nanomolar range. nih.gov Molecular docking studies have shown these compounds fit within the ATP binding pocket of the kinase, forming key hydrogen bond interactions. nih.gov
Receptor-Interacting Protein Kinase 1 (RIPK1): As discussed previously, RIPK1 is a central node in the regulation of inflammation and necroptotic cell death. nih.gov Isothiazolo[5,4-b]pyridine-based inhibitors of RIPK1 are crucial tools for studying the mechanisms of inflammatory diseases and neurodegeneration. nih.gov
By providing selective inhibitors for these and other kinases, the isothiazolo[5,4-b]pyridine scaffold enables detailed investigation into the roles these enzymes play in both normal physiology and disease states. nih.govnih.gov
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes to Isothiazolo[5,4-b]pyridin-6-amine and its derivatives is paramount for facilitating further research. While classical synthetic methods for related isothiazolopyridines often rely on multi-step procedures that may involve harsh reagents and high temperatures, future research will likely focus on more sustainable and atom-economical approaches.
Key areas for exploration include:
C-H Activation Strategies: Direct functionalization of the pyridine (B92270) ring through C-H activation would represent a significant advancement, minimizing the need for pre-functionalized starting materials and reducing waste.
Flow Chemistry: The use of microreactor technology can offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. This is particularly relevant for potentially exothermic or hazardous reactions.
Novel Catalytic Systems: Investigating new catalysts, including those based on earth-abundant metals or organocatalysts, could lead to more cost-effective and environmentally friendly synthetic protocols.
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds.
A comparative look at established and potential future synthetic approaches is presented below:
| Feature | Traditional Synthesis | Future Sustainable Methodologies |
| Starting Materials | Often require pre-functionalized pyridines | Utilization of simpler, more abundant precursors |
| Reaction Conditions | High temperatures, stoichiometric reagents | Milder conditions, catalytic amounts of reagents |
| Efficiency | Multi-step, potential for low overall yields | Fewer steps, higher atom economy |
| Environmental Impact | Generation of significant waste | Reduced solvent usage and waste production |
Advanced Mechanistic Studies of Biological Interactions
Preliminary studies on related isothiazolopyridine and thiazolopyridine scaffolds suggest a rich pharmacology, with derivatives showing potential as kinase inhibitors. nih.gov For instance, derivatives of the isomeric thiazolo[5,4-b]pyridine (B1319707) have been investigated as inhibitors of c-KIT, a receptor tyrosine kinase implicated in some cancers. nih.gov A critical future direction is to elucidate the specific biological targets of this compound and understand the molecular mechanisms underpinning its activity.
Future research in this area should prioritize:
Target Identification and Validation: Employing techniques such as chemical proteomics and affinity-based probes to identify the primary protein targets of the compound.
Structural Biology: Co-crystallization of this compound or its potent derivatives with their biological targets will provide invaluable insights into the binding mode and facilitate structure-based drug design.
Kinetic and Thermodynamic Profiling: Detailed studies to determine the binding kinetics (on- and off-rates) and thermodynamic parameters will offer a more complete picture of the compound-target interaction.
Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways to understand the compound's functional consequences.
Rational Design of Highly Selective Probes and Research Reagents
The development of highly selective chemical probes is essential for dissecting complex biological processes. The Isothiazolo[5,4-b]pyridine (B1251151) scaffold provides an excellent starting point for the rational design of such tools.
Future efforts in this domain will involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to understand how different substituents influence potency and selectivity. This includes exploring various functional groups at different positions of the heterocyclic system.
Pharmacophore Modeling: Utilizing computational models to define the key structural features required for potent and selective interaction with a specific biological target.
Development of Photoaffinity Probes: Incorporating photoreactive groups into the molecule will enable covalent labeling of target proteins, facilitating their identification and characterization.
Fluorescently Labeled Analogs: Synthesizing fluorescent derivatives of this compound will allow for the visualization of its subcellular localization and dynamic interactions within living cells.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These powerful computational tools can be leveraged to accelerate the exploration of the chemical space around the Isothiazolo[5,4-b]pyridine scaffold.
Key applications of AI and ML in this context include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of virtual derivatives, allowing for the prioritization of synthetic targets.
De Novo Design: Using generative models to design novel Isothiazolo[5,4-b]pyridine derivatives with desired properties, such as high potency and selectivity for a specific target.
Synthesis Prediction: Employing retrosynthesis algorithms to identify plausible and efficient synthetic routes for novel designed compounds.
Analysis of High-Content Screening Data: Utilizing machine learning algorithms to analyze large datasets from high-throughput screening campaigns to identify subtle structure-activity relationships and potential off-target effects.
A summary of how AI/ML can impact the research and development pipeline for this compound is provided in the table below.
| Research Phase | Application of AI/ML | Potential Impact |
| Lead Discovery | Predictive QSAR modeling | Faster identification of potent compounds |
| Lead Optimization | Generative de novo design | Design of novel derivatives with improved properties |
| Synthesis Planning | Retrosynthetic analysis | More efficient and cost-effective synthesis |
| Biological Evaluation | Analysis of screening data | Deeper understanding of SAR and off-target effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
